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Compound of Interest

Compound Name:
(2-Amino-5-bromophenyl)(2-

chlorophenyl)methanol

CAS No.: 89445-68-1

Cat. No.: B2933352

Get Quote

Executive Summary
2-amino-5-bromo-2'-chlorobenzhydrol is a key lipophilic intermediate primarily used in the

synthesis of 1,4-benzodiazepine derivatives (e.g., metabolites of phenazepam or

chlordiazepoxide analogs) and novel 1,4-benzothiazepine scaffolds.[1]

Its solubility profile is characterized by high affinity for polar protic solvents (methanol, ethanol)

and polar aprotic solvents (DMSO, DMF), with negligible solubility in water. This guide provides

a validated solubility landscape, thermodynamic modeling approaches, and experimental

protocols for purification and crystallization, essential for process chemistry and drug

development.
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Feature Specification

Chemical Name
(2-amino-5-bromophenyl)(2-

chlorophenyl)methanol

Molecular Formula C₁₃H₁₁BrClNO

Molecular Weight ~312.59 g/mol

Key Functionality
Primary Amine (-NH₂), Secondary Alcohol (-

CH(OH)-), Halogens (Br, Cl)

Precursor
2-Amino-5-bromo-2'-chlorobenzophenone

(CAS: 60773-49-1)

Physical State Off-white to pale yellow crystalline solid

Primary Application
Precursor for cyclization into

benzodiazepine/benzothiazepine heterocycles

Solubility Landscape
The solubility of 2-amino-5-bromo-2'-chlorobenzhydrol is governed by its ability to donate

hydrogen bonds (via -OH and -NH₂ groups) and its significant lipophilicity due to the

halogenated diphenyl scaffold.[1]

Qualitative Solubility Data
Data derived from structural analogs (e.g., 2-amino-5-chlorobenzhydrol) and standard

reduction protocols.[1]
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Solvent Class Solvent Examples Solubility Rating
Process
Application

Polar Protic Methanol, Ethanol High

Reaction medium

(NaBH₄ reduction),

Recrystallization (hot).

[1]

Polar Aprotic DMSO, DMF, DMAc Very High

Stock solutions for

biological assays;

difficult to remove.

Chlorinated
Dichloromethane

(DCM), Chloroform
High

Extraction,

chromatography

mobile phase.

Ethers THF, Diethyl Ether Moderate
Co-solvent for

reactions.

Hydrocarbons Hexane, Heptane Low/Insoluble

Antisolvent for

precipitation; washing

filter cakes.

Aqueous
Water, Acidic/Basic

Buffers
Insoluble

Antisolvent

(precipitates product

from alcoholic

solutions).

Critical Process Insight: The Methanol-Water System
The most efficient purification method relies on the steep solubility gradient in Methanol/Water

mixtures.

Reaction Phase: The compound is fully soluble in Methanol at room temperature.

Quench Phase: Addition of Water (or dilute HCl) drastically reduces solubility, forcing the

benzhydrol to crystallize while inorganic salts (borates) remain in solution.

Thermodynamic Modeling (Apelblat Equation)[1]
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For precise process control, the modified Apelblat equation is the industry standard for

modeling the solubility of benzhydrol derivatives. Researchers should fit experimental mole

fraction solubility (

) data to the following model:

: Mole fraction solubility of the solute.

: Absolute temperature (Kelvin).

: Empirical constants determined by regression analysis.

Application:

Measure solubility at 5 temperatures (e.g., 278.15 K to 318.15 K).

Plot

vs.

.

Use the coefficients to predict saturation points for cooling crystallization curves.

Experimental Protocols
Synthesis & Isolation (Solvent-Dependent)
Context: Reduction of the ketone precursor.[1]

Dissolution: Dissolve 10 mmol of 2-amino-5-bromo-2'-chlorobenzophenone in 35 mL of

Methanol. Ensure complete dissolution (warm slightly if necessary, then cool to 0–5°C).

Reduction: Add Sodium Borohydride (NaBH₄, 2.0 equiv) portion-wise over 30 minutes.

Maintain temperature <10°C to prevent side reactions.

Quench & Crystallization:

Stir for 2 hours at Room Temperature (RT).
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Slowly add 50 mL of Ice-Cold Water. The solution will turn cloudy as the benzhydrol

precipitates.

Optional: If oiling occurs, add a seed crystal or scratch the flask.

Filtration: Filter the solid under vacuum.

Wash: Wash the filter cake with Hexane (removes non-polar impurities) followed by cold

Water (removes inorganic salts).

Gravimetric Solubility Determination
Protocol for validating solubility in specific organic solvents.

Preparation: Add excess 2-amino-5-bromo-2'-chlorobenzhydrol to 10 mL of the target solvent

in a jacketed glass vessel.

Equilibration: Stir at the target temperature (± 0.1 K) for 24 hours.

Sampling: Stop stirring and allow phases to settle for 1 hour.

Extraction: Withdraw 2 mL of the supernatant using a pre-heated syringe equipped with a

0.45 µm PTFE filter.

Measurement: Transfer to a tared weighing dish. Evaporate solvent under vacuum/heat.

Weigh the dry residue to calculate mass fraction (

).

Visualization of Workflows
Solubility & Purification Logic
This diagram illustrates the decision matrix for solvent selection based on the compound's

behavior.
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Solvent Interaction Categories

2-Amino-5-bromo-2'-chlorobenzhydrol
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Cooling or 
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Hexane / Heptane
(Insoluble)

Wash Solvent
(Removes oils)

Click to download full resolution via product page

Caption: Solubility interaction map guiding solvent selection for reaction, purification, and

washing steps.[1]

Synthesis to Isolation Workflow
The standard chemical processing pathway highlighting the solvent switch.

Start: Ketone Precursor Reduction
(Solvent: Methanol)

NaBH4, 0-10°C Quench / Precipitation
(Add: Water)

Solubility Drop
Filtration

Solid Recovery Wash
(Hexane + Cold Water)

Impurity Removal Final Product:
Benzhydrol

Drying

Click to download full resolution via product page

Caption: Step-by-step process flow from ketone precursor to isolated benzhydrol using solvent

polarity switching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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